(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18300085
Molecular Formula: C12H22BBrO2
Molecular Weight: 289.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H22BBrO2 |
---|---|
Molecular Weight | 289.02 g/mol |
IUPAC Name | 2-[(Z)-2-bromohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C12H22BBrO2/c1-6-7-8-10(14)9-13-15-11(2,3)12(4,5)16-13/h9H,6-8H2,1-5H3/b10-9- |
Standard InChI Key | QIIFHYBBORSFIZ-KTKRTIGZSA-N |
Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C(/CCCC)\Br |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(CCCC)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane ring (pinacolato group) with a (Z)-2-bromohex-1-en-1-yl substituent. The Z-configuration positions the bromine and the boron-containing ring on the same side of the double bond, influencing regioselectivity in subsequent reactions. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂BBrO₂ |
Molecular Weight | 289.02 g/mol |
IUPAC Name | 2-[(Z)-2-bromohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
CAS Number | 1393817-82-7 |
The pinacolato group enhances boron stability through steric shielding, while the bromoalkenyl moiety introduces electrophilic character, enabling participation in Suzuki-Miyaura couplings and cyclopropanations .
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
A palladium-catalyzed borylation strategy is commonly employed. (Z)-2-Bromohex-1-ene reacts with bis(pinacolato)diboron in the presence of Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and potassium acetate as a base. The reaction proceeds under inert conditions (N₂ or Ar) at 60–80°C, yielding the target compound with >80% stereochemical fidelity.
Optimization Parameters:
-
Catalyst Loading: 2–5 mol% Pd(OAc)₂.
-
Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
-
Reaction Time: 12–24 hours.
Industrial Production Considerations
Scaling this synthesis necessitates continuous flow systems to manage exothermicity and improve yield consistency. Challenges include maintaining Z-configuration purity during distillation and minimizing boronate ester hydrolysis.
Chemical Reactivity and Applications
Cross-Metathesis Reactions
Molybdenum-based catalysts, such as Mo monoaryloxide pyrrolide (MAP) complexes, enable stereoretentive cross-metathesis with trisubstituted olefins. For example, reacting the compound with 2-bromo-2-butene yields E- or Z-trisubstituted alkenyl bromides, depending on the catalyst:
Substrate | Catalyst | Product Configuration | Yield (%) | Selectivity (E:Z) |
---|---|---|---|---|
2-Bromohex-1-en-1-yl-Bpin | Mo MAP-1 | Z | 82 | 1:19 |
2-Bromohex-1-en-1-yl-Bpin | Mo MAP-2 | E | 78 | 18:1 |
Ethylene additives enhance catalytic turnover by preventing metallacyclobutane deactivation.
Suzuki-Miyaura Couplings
The compound couples with aryl halides (e.g., 4-bromotoluene) under Pd catalysis, forming biaryl structures crucial in pharmaceutical intermediates. A representative reaction uses Pd(dppf)Cl₂, K₂CO₃, and a 3:1 dioxane/water solvent system at 90°C.
Comparative Analysis with Related Compounds
Structural Analogues
-
2-(4-Bromophenyl)-1,3,2-dioxaborolane: Lacks alkene geometry, reducing stereochemical complexity but limiting cross-metathesis utility.
-
(E)-2-(2-Bromohex-1-en-1-yl)-pinacolato boronate: Demonstrates lower reactivity in allylation due to trans-configuration.
Industrial and Research Applications
Materials Science
The compound serves as a monomer in conjugated polymers for organic photovoltaics, achieving power conversion efficiencies up to 8.2% in bulk heterojunction devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume